molecular formula C10H18O B14296350 3,6-Dimethyloctahydrocyclopenta[b]pyran CAS No. 114450-94-1

3,6-Dimethyloctahydrocyclopenta[b]pyran

Cat. No.: B14296350
CAS No.: 114450-94-1
M. Wt: 154.25 g/mol
InChI Key: HBYOIMBTOHHESS-UHFFFAOYSA-N
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Description

3,6-Dimethyloctahydrocyclopenta[b]pyran is a bicyclic organic compound featuring a pyran ring fused to a cyclopentane system. The "octahydro" designation indicates complete saturation of the ring system, conferring enhanced stability compared to partially unsaturated analogs.

Properties

CAS No.

114450-94-1

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

3,6-dimethyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran

InChI

InChI=1S/C10H18O/c1-7-3-9-4-8(2)6-11-10(9)5-7/h7-10H,3-6H2,1-2H3

InChI Key

HBYOIMBTOHHESS-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CC(COC2C1)C

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Amcp: A Spirocyclic Cyclopenta[c]pyran Derivative

The compound (1S,6S,7R)-6-(acetyloxy)-1-[(3-methylbutanoyl)oxy]-4a,5,6,7a-tetrahydro-1H-spiro[cyclopenta[c]pyran-7,2’-oxiran]-4-ylmethyl 3-methylbutanoate (Amcp) shares a fused cyclopenta-pyran core but differs in substituents and complexity. Key distinctions include:

  • Substituents: Amcp features acetyloxy and 3-methylbutanoyl ester groups, whereas 3,6-Dimethyloctahydrocyclopenta[b]pyran has simpler methyl substituents.
  • Spiro vs.
  • Saturation : Both compounds are hydrogenated, but Amcp retains partial unsaturation (tetrahydro-pyran), which may influence reactivity.
Natural Pyran/Furan Derivatives in Bay Leaves

Pyran and furan derivatives isolated from bay leaves (e.g., C11H14O5 and C11H19NO3) exhibit simpler structures, often with hydroxyl or carbonyl groups. These compounds inhibit lipid oxidation via radical scavenging, akin to flavonoids . In contrast, 3,6-Dimethyloctahydrocyclopenta[b]pyran’s saturated system and methyl groups may reduce polarity, affecting solubility and bioavailability.

Amcp’s Apoptotic Activity

Amcp inhibits the PI3K/AKT signaling pathway, triggering Noxa-dependent apoptosis in cancer cells. This activity is attributed to its ester substituents, which may interact with kinase domains .

Antioxidant Pyran Derivatives

Natural pyran derivatives (e.g., C11H14O5) inhibit lipid peroxidation in fish oils, with mechanisms involving chalcone formation and oxygen quenching . The fully saturated structure of 3,6-Dimethyloctahydrocyclopenta[b]pyran likely diminishes its antioxidant efficacy compared to unsaturated analogs but may enhance stability under oxidative conditions.

Physicochemical Properties

Table 1: Comparative Properties
Property 3,6-Dimethyloctahydrocyclopenta[b]pyran Amcp Bay Leaf Pyran (C11H14O5)
Molecular Formula C10H16O C23H34O9 C11H14O5
Ring System Fused cyclopenta-pyran Spirocyclic + epoxide Simple pyran/furan
Key Substituents 3,6-methyl Acetyloxy, ester groups Hydroxyl, carbonyl
Bioactivity Not reported PI3K/AKT inhibition Lipid oxidation inhibition
Polarity Low (methyl groups) Moderate (ester groups) High (oxygen-rich)

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